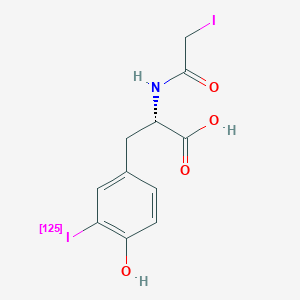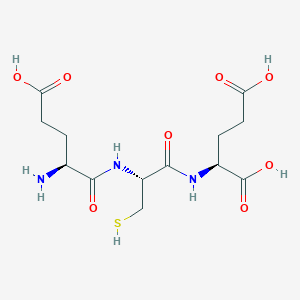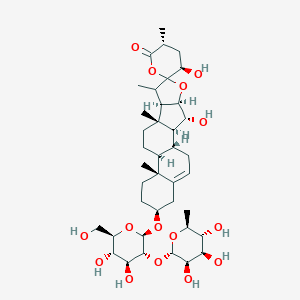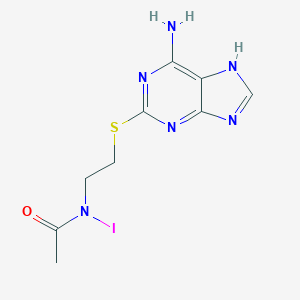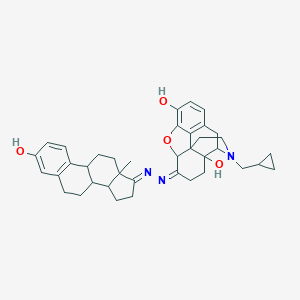
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine, also known as XMD8-92, is a xanthine derivative that has gained attention for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including as adenosine receptor antagonists, phosphodiesterase inhibitors, and as anti-inflammatory agents. XMD8-92 is a selective antagonist of the adenosine A2A receptor, which is involved in various physiological and pathological processes.
Mécanisme D'action
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine selectively binds to the adenosine A2A receptor, which is primarily expressed in the brain. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine prevents the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been shown to have various biochemical and physiological effects, particularly in the brain. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine can reduce neuroinflammation, improve motor function, and enhance cognitive performance. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been shown to reduce the rewarding effects of cocaine, suggesting its potential use in treating addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine is its selectivity for the A2A receptor, which allows for more specific targeting of this receptor compared to other xanthine derivatives. However, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several potential future directions for research on (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Huntington's disease. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been investigated for its potential use in treating pain, as the A2A receptor is involved in pain modulation. Additionally, further research is needed to fully understand the safety and efficacy of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine in humans, as well as its potential use in combination with other drugs.
Méthodes De Synthèse
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine can be synthesized using a multi-step process, starting with the reaction of 3,4-methylenedioxyphenylacetic acid with ethyl bromoacetate to form ethyl 3,4-methylenedioxyphenylacetate. This intermediate is then reacted with ethylamine to form ethyl 3,4-methylenedioxyphenylacetamidine, which is subsequently reacted with 7-methylxanthine to form the final product, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine.
Applications De Recherche Scientifique
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been used in various scientific research studies, particularly in the field of neuroscience. Adenosine receptors, including the A2A receptor, play a crucial role in modulating neurotransmitter release and synaptic plasticity. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease, as well as to reduce the negative effects of chronic stress on cognitive function. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been investigated for its potential use in treating cocaine addiction, as the A2A receptor is involved in the reward pathway of the brain.
Propriétés
Numéro CAS |
155272-00-7 |
|---|---|
Nom du produit |
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine |
Formule moléculaire |
C20H22N4O5 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
1,3-diethyl-8-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H22N4O5/c1-5-23-18-16(19(25)24(6-2)20(23)26)22(3)15(21-18)8-7-12-9-13(27-4)17-14(10-12)28-11-29-17/h7-10H,5-6,11H2,1-4H3/b8-7+ |
Clé InChI |
SIWPOSYYZOQAMH-BQYQJAHWSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C(=C3)OC)OCO4)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(7-methoxy-1,3-benzo dioxol-5-yl)ethenyl)-7-methyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




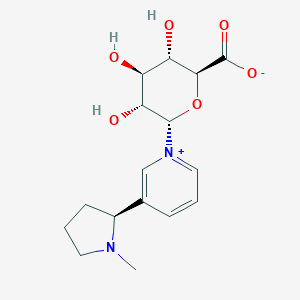
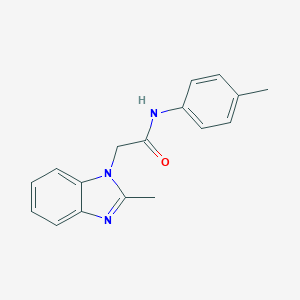

![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)
